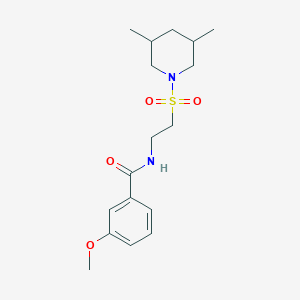

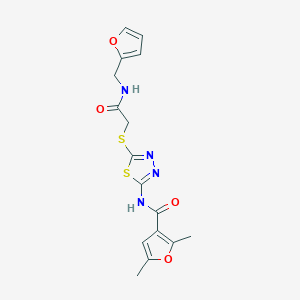

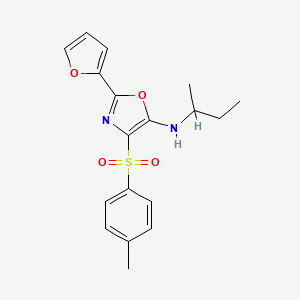

![molecular formula C13H8FN3OS B2487227 3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 1003159-85-0](/img/structure/B2487227.png)

3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a heterocyclic compound . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives involves a series of reactions. The 4,5,6,7-tetrahydrobenzo[b]thiophene derivative reacts with benzoylisothiocyanate to give N-benzoylthiourea derivative. This then undergoes cyclization to give the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivative . This derivative is used as the key starting compound for a series of heterocyclization reactions to produce thiophene, pyridine, pyrimidine, and pyran derivatives .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Research indicates that compounds related to 3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide show promising antibacterial and antifungal properties. A study by Kahveci et al. (2020) synthesized derivatives of thieno[2,3-d]pyrimidin-4(3H)-one, which exhibited higher antifungal activity against Candida fungus species compared to fluconazole. Another study by Wu et al. (2021) synthesized novel pyrimidine derivatives with an amide moiety, showing significant antifungal activity against various fungal species.

Synthesis and Characterization

Advancements in the synthesis and characterization of similar compounds have been made. For instance, Deng et al. (2014) detailed the synthesis and crystal structure characterization of a closely related compound. Shi et al. (2018) reported a green approach to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting the importance of eco-friendly synthesis methods in pharmaceutical chemistry (Shi et al., 2018).

Photophysical Properties and Binding Analysis

The study of photophysical properties and binding interactions of similar compounds is also a key area of research. Bonacorso et al. (2019) explored pyrimidine-based BF2 complexes for their photophysical properties, BSA-binding, and molecular docking analysis (Bonacorso et al., 2019).

Miscellaneous Applications

Other studies have explored various applications of thieno[2,3-d]pyrimidine derivatives. For example, research into the synthesis of new thieno[2,3-d]pyrimidine derivatives with potential antianaphylactic activity has been conducted (Wagner et al., 1993). Additionally, the development of radioligands for PET imaging using related compounds has been explored, as demonstrated by Xu et al. (2013) (Xu et al., 2013).

Propiedades

IUPAC Name |

3-fluoro-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3OS/c14-9-3-1-2-8(6-9)12(18)17-11-10-4-5-19-13(10)16-7-15-11/h1-7H,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVONAUAEFNQZNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

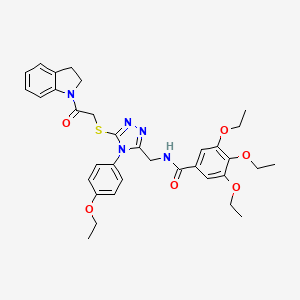

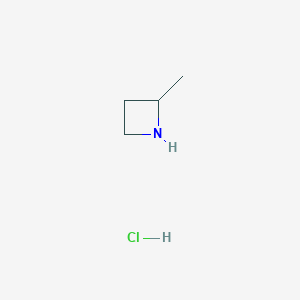

![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)

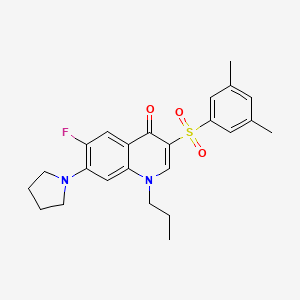

![5-(3,4-dichlorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2487152.png)

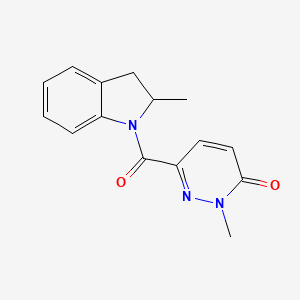

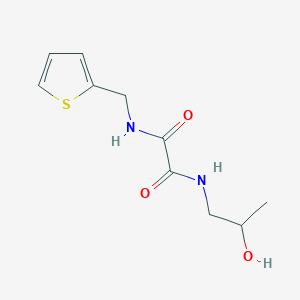

![4-(2-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2487157.png)

![4-methyl-3-nitro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/no-structure.png)

![3,4,5-trimethoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2487162.png)